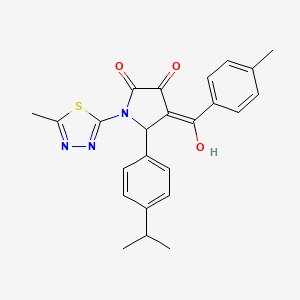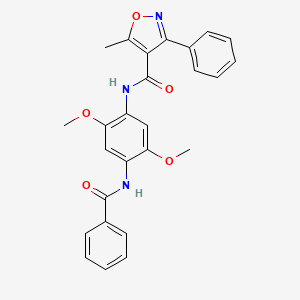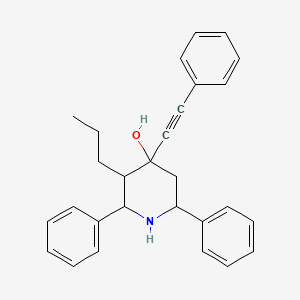![molecular formula C20H25F3N2O2 B11627647 1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11627647.png)
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンは、シクロヘキシル基、トリフルオロメチル基、ピラゾール環を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンの合成は、通常、入手しやすい出発物質から始まる複数ステップを伴います。 反応条件には、通常、高い収率と純度を確保するために、特定の触媒と溶媒の使用が含まれます。 .
工業的生産方法
この化合物の工業的生産には、ラボでの合成方法のスケールアップ、大規模生産のための反応条件の最適化、安全および環境規制への準拠が含まれる場合があります。 連続フロー合成や自動反応器などの技術は、効率性と再現性を高めるために採用される場合があります。 .
化学反応の分析
反応の種類
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: この化合物は、アルコールまたはアミンを形成するために還元することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 反応条件には、通常、目的の変換を達成するために、制御された温度、圧力、およびpHレベルが含まれます。 .
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヒドロキシル基の酸化はケトンを生み出す可能性があり、還元はアルコールを生み出す可能性があります。 .
科学研究への応用
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物学的活性を調べられています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果が調べられています。
科学的研究の応用
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 関連する経路には、シグナル伝達、遺伝子発現、および代謝調節が含まれる可能性があります。 .
類似化合物との比較
類似化合物
- 1-シクロヘキシル-3-(3-トリフルオロメチル-フェニル)-尿素
- 1-メチル-3-(トリフルオロメチル)-1H-ピラゾール
ユニークさ
1-[3-シクロヘキシル-5-ヒドロキシ-5-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-4-フェニルブタン-1-オンは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせにより、ユニークです。 特に、トリフルオロメチル基は、その安定性と親油性を高め、さまざまな用途に役立つ化合物になります。 .
特性
分子式 |
C20H25F3N2O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-4-phenylbutan-1-one |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)19(27)14-17(16-11-5-2-6-12-16)24-25(19)18(26)13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9,16,27H,2,5-7,10-14H2 |
InChIキー |
RDPSJNQLKMOYGU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11627570.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627591.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627599.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627606.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B11627611.png)
![Ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-6-carboxylate](/img/structure/B11627619.png)

![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627639.png)
![prop-2-en-1-yl 2-[3-hydroxy-5-(4-methylphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627644.png)

